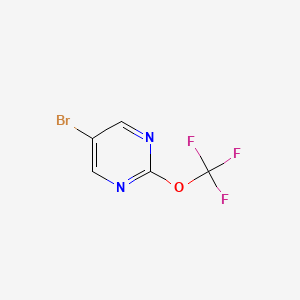
5-Bromo-2-(trifluoromethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethoxy)pyrimidine (5-BTP) is an organic compound used as a building block in synthetic organic chemistry. It is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 5-BTP is an important precursor for many compounds, as it can be used to construct a wide range of molecules.
科学的研究の応用
Tagging DNA Synthesis
5-Bromo-2-(trifluoromethoxy)pyrimidine and its analogues, such as 5-bromo-2-deoxyuridine (BrdU), are utilized in the tagging of newly synthesized DNA within cells, allowing for the characterization of dividing cells. This tagging is achieved through the incorporation of these analogues into replicating DNA, which can then be detected using specific antibodies. Despite some limitations in detection methods, such analogues have significantly contributed to over 20,000 biomedical studies, highlighting their importance in research areas including stem cell research, cancer biology, and parasitology. The development of new analogues like 5-ethynyl-2′-deoxyuridine (EdU) has further enhanced the capabilities of DNA synthesis tracking by offering a more straightforward detection method that preserves the structural and molecular integrity of cells (Cavanagh et al., 2011).
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structural and electronic properties. Studies employing techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with density functional theory (DFT) calculations, have provided detailed information on its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Such research facilitates the understanding of its interaction with DNA and its antimicrobial activities, showcasing the compound's potential in biophysical and biochemical applications (Vural & Kara, 2017).
Synthetic Chemistry Applications
The compound and its derivatives serve as crucial intermediates in synthetic chemistry, enabling the development of novel pyrimidine-based molecules. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their further diversification through ring rearrangement and functionalization demonstrates the versatility of halogenated pyrimidines in creating complex heterocyclic structures. These methodologies allow for the easy diversification of pyrimidine nuclei, which can be further explored for various pharmacological and material science applications (Tang et al., 2014).
Pharmacological Studies
Halogenated pyrimidine derivatives, including those related to this compound, have been explored for their pharmacological potential. Research into these compounds has led to the discovery of novel antiviral, antimicrobial, and anticancer agents, underscoring the importance of halogenated pyrimidines in drug discovery and development. The synthesis and characterization of these derivatives highlight their significance in creating new therapeutic options (Adhikari et al., 2012).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-(trifluoromethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULUBMXYVHFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
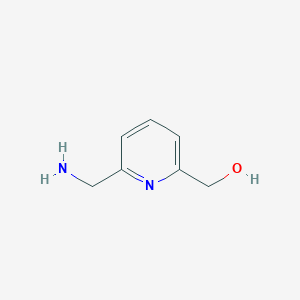
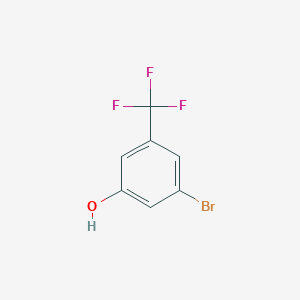
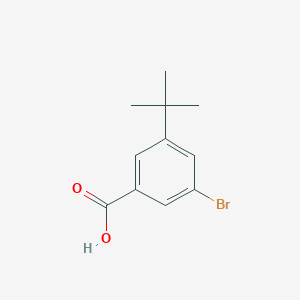
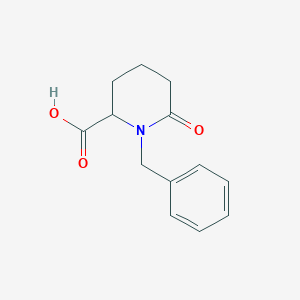
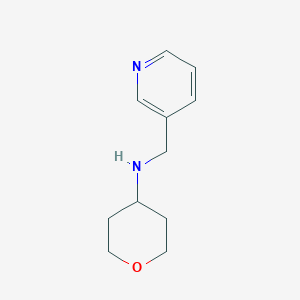

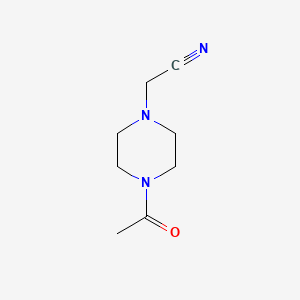
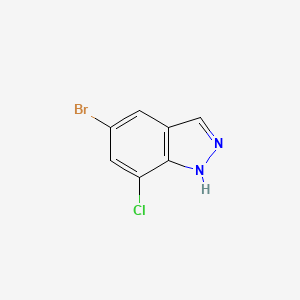
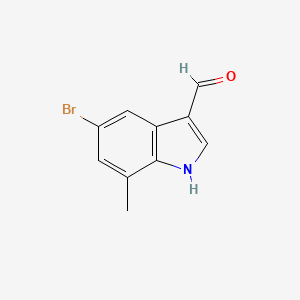
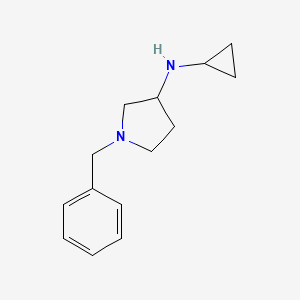
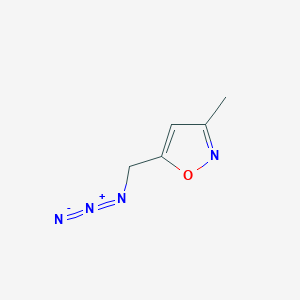

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
